(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one
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Overview
Description
(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one is a compound belonging to the class of flavonoids, which are polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits. This compound, in particular, has garnered attention due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one can be synthesized through various methods, including the condensation of 2’-hydroxyacetophenones with corresponding aldehydes, followed by intramolecular cyclization. This process typically involves the use of catalysts such as palladium (II) and oxidants to facilitate the cyclization and dehydrogenation steps . The reaction conditions often require acidic or basic reflux conditions, which can be harsh and may not be suitable for all substrates .
Industrial Production Methods
In industrial settings, the production of flavinine may involve more scalable and efficient methods. One such method is the use of engineered microorganisms, such as Escherichia coli, to biosynthesize flavinine from precursor molecules. This biotechnological approach can offer higher yields and more environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form flavones, which are another class of flavonoids.
Reduction: Reduction reactions can convert flavinine into flavanones, which have different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like iodine and catalysts such as palladium (II). The reaction conditions can vary, but they often involve refluxing in acidic or basic media .
Major Products
The major products formed from these reactions include flavones, flavanones, and various substituted derivatives of flavinine .
Scientific Research Applications
(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one has a wide range of scientific research applications:
Mechanism of Action
(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one exerts its effects through various molecular targets and pathways:
Antioxidant Activity: This compound can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Anticancer Activity: This compound targets multiple genes and pathways, including nuclear receptors and kinases, to inhibit cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one is unique among flavonoids due to its specific chemical structure and properties. Similar compounds include:
Flavanones: These are reduced forms of flavones and have different biological activities compared to flavinine.
Isoflavones: These compounds have a different substitution pattern on the flavonoid backbone and exhibit distinct biological activities.
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
19777-83-4 |
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Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.353 |
InChI |
InChI=1S/C18H19NO4/c1-22-16-6-10-5-13-12-8-15(21)17(23-2)9-18(12,3-4-19-13)11(10)7-14(16)20/h6-9,13,19-20H,3-5H2,1-2H3/t13-,18-/m0/s1 |
InChI Key |
LVZDPEMKKFJEHH-UGSOOPFHSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC3C4=CC(=O)C(=CC42CCN3)OC)O |
Origin of Product |
United States |
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